(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid
Description
Properties
CAS No. |
213619-98-8 |
|---|---|
Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H12N2O4/c1-9-3-7(8,6(12)13)2-4(9)5(10)11/h4H,2-3,8H2,1H3,(H,10,11)(H,12,13)/t4-,7-/m1/s1 |
InChI Key |
AWGRHEDNWXKCFJ-CLZZGJSISA-N |
Isomeric SMILES |
CN1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N |
Canonical SMILES |
CN1CC(CC1C(=O)O)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid involves several steps. One method starts with L-aspartic acid, which undergoes selective esterification to form L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate reacts with acrylate and undergoes an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester. This compound then undergoes intramolecular ring closing and decarboxylation under alkaline conditions to form ®-N-protective group-4-oxopiperidine-2-formic acid. Subsequent steps include esterification, selective carbonyl reduction, and nucleophilic substitution to finally yield (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of environmentally friendly reagents and conditions to ensure sustainability and scalability .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in modulating neurotransmitter release and synaptic plasticity.
Medicine: It has potential therapeutic applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by acting as a selective agonist for group II metabotropic glutamate receptors. These receptors are involved in modulating synaptic transmission and neuronal excitability. By binding to these receptors, (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid can inhibit the release of excitatory neurotransmitters, thereby reducing neuronal excitability and protecting against excitotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N(1)-Substituted Pyrrolidine Derivatives
Modifications at the N(1)-position of (2R,4R)-APDC significantly alter pharmacological activity:
- N(1)-Benzyl derivatives (e.g., (2R,4R)-4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid) exhibit antagonist or partial agonist activity at mGluR2/3, depending on substituent size and electronic properties .
- N(1)-(2-Chlorophenyl)methyl derivatives (e.g., CHEMBL418462) retain agonist activity but with reduced potency compared to the parent compound, highlighting the steric sensitivity of the receptor-binding pocket .
Key Data :
Stereoisomeric Analogues
Stereochemistry profoundly influences receptor interaction:
- (2S,4S)-Azetidine-2,4-dicarboxylic acid : Weak mGluR2 agonist (EC₅₀ ~10 µM), while the (2R,4R)-isomer is inactive, underscoring the necessity of pyrrolidine ring geometry for group II mGluR activation .
- (1S,3S)-ACPD : A cyclopentane-based group II mGluR agonist with lower selectivity than (2R,4R)-APDC, demonstrating the superiority of pyrrolidine scaffolds in receptor specificity .
Heterocyclic Dicarboxylates
- Pyridine-2,4-dicarboxylic acid derivatives : These inhibit Jumonji domain-containing histone demethylases (JMJD5) rather than mGluRs, illustrating how ring heteroatoms redirect biological activity .
Non-Glutamatergic Targets
- (3R,4R)-1-(2,2-Difluoroethyl)pyrrolidine-3,4-dicarboxylic acid: A Factor Xa inhibitor (Ki = 2 nM) with anticoagulant applications, demonstrating that pyrrolidine dicarboxylates can be repurposed for non-CNS targets through strategic substitution .
Structural and Functional Insights
- Core Scaffold : The pyrrolidine ring in (2R,4R)-APDC enforces a folded conformation, mimicking the extended structure of glutamate required for mGluR binding .
- Substituent Effects: The 4-amino group is essential for hydrogen bonding to the receptor’s Venus flytrap domain . N(1)-methyl or benzyl groups introduce steric hindrance, destabilizing the active receptor conformation .
- Cross-Reactivity : Unlike (2R,4R)-APDC, azetidine analogs exhibit negligible activity at mGluRs due to reduced ring strain and altered spatial positioning of pharmacophores .
Biological Activity
(2R,4R)-4-Amino-1-methylpyrrolidine-2,4-dicarboxylic acid, commonly referred to as (2R,4R)-APDC, is a compound of interest in medicinal chemistry and pharmacology due to its structural similarities to glutamate and its potential biological activities. This article explores the biological activity of (2R,4R)-APDC, focusing on its interactions with metabotropic glutamate receptors (mGluRs), synthesis of analogues, and potential therapeutic applications.
- Molecular Formula : C7H12N2O4
- Molecular Weight : 188.18 g/mol
- CAS Number : 213619-98-8
Interaction with Metabotropic Glutamate Receptors
Research indicates that (2R,4R)-APDC acts as an agonist or antagonist at various metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. These receptors are implicated in numerous neurological processes and disorders.
- Agonist Activity :
- Antagonist Activity :
Synthesis of Analogues
The synthesis of various N(1)-substituted analogues has been explored to optimize the biological activity of (2R,4R)-APDC. These modifications have resulted in compounds with varying degrees of receptor selectivity and efficacy.
| Compound Type | Receptor Interaction | Activity Type |
|---|---|---|
| N(1)-substituted Agonists | mGluR2, mGluR3 | Agonist |
| N(1)-substituted Antagonists | mGluR6 | Antagonist |
Neuroprotective Effects
A study published in Neuropharmacology demonstrated that specific analogues of (2R,4R)-APDC could protect neuronal cells from excitotoxicity induced by excessive glutamate levels. The compounds were shown to reduce cell death significantly in vitro by modulating calcium influx through mGluRs .
Potential Therapeutic Applications
Research has indicated that (2R,4R)-APDC and its analogues may have therapeutic potential in treating:
- Neurological Disorders : By modulating glutamate signaling pathways.
- Psychiatric Conditions : Such as anxiety and depression where glutamatergic dysregulation is observed.
Q & A
Q. What are the common synthetic routes for (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid, and what key intermediates are involved?
The synthesis typically involves decarboxylation-alkylation steps using precursors like tert-butyl-protected proline derivatives. For example, substrate 4R-((tert-butyldimethylsilyl)oxy)-1-(methoxycarbonyl)-L-proline is reacted with nucleophiles (e.g., 1-phenyl-1-trimethylsiloxyethylene) to yield ketone intermediates . Key intermediates include 4-amino-2,4-pyrrolidinedicarboxylic acid derivatives , which are purified via rotary chromatography (hexanes/EtOAc) .
Q. Which analytical techniques are most effective for confirming stereochemical purity?
- NMR spectroscopy : Chemical shifts and coupling constants (e.g., δ 2.56 ppm for methyl groups) resolve stereoisomers .
- Chiral HPLC : Separates enantiomers using validated methods (e.g., hexanes/EtOAC gradients) .
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .
Q. How should researchers handle storage and stability concerns for this compound?
Store under inert gas (N₂/Ar) at 2–8°C in tightly sealed containers. Avoid prolonged exposure to moisture or light. Hydrolysis risks increase at high temperatures (>90°C) or acidic/basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric excess?
- Catalysts : Use palladium or copper catalysts for coupling steps (e.g., 6-(4-chlorophenyl) derivatives) .
- Solvents : Polar aprotic solvents (DMF, toluene) enhance reaction rates .
- Temperature : Maintain 93–96°C for hydrolysis steps to minimize side reactions .
- Work-up : Sequential extraction (e.g., 10% isopropanol/dichloromethane) improves purity .
Q. What strategies resolve contradictions in stereochemical assignments from conflicting spectroscopic data?
- Comparative NMR analysis : Cross-validate with known stereoisomers (e.g., (2S,4R) vs. (2R,4R)) .
- Computational modeling : DFT calculations predict vibrational spectra and optimize geometries .
- Derivatization : Convert the compound to stable derivatives (e.g., Fmoc-protected pseudo-prolines) for crystallography .
Q. How does conformational flexibility influence biological activity or target interactions?
The pyrrolidine ring adopts distinct conformations (e.g., C₇-endo or C₇-exo ) depending on substituents. For example:
Q. What are the critical considerations for scaling up synthesis while maintaining enantiopurity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
